molecular formula C16H22N4O2 B1612667 tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate CAS No. 295341-56-9

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B1612667
CAS No.: 295341-56-9
M. Wt: 302.37 g/mol
InChI Key: HFEQYXCCAIHIBP-UHFFFAOYSA-N
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Description

Chemical Significance of Benzimidazole-Piperazine Hybrid Scaffolds

The structural fusion of benzimidazole and piperazine motifs in tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate represents a pharmacologically privileged architecture. Benzimidazole contributes aromatic planar geometry and hydrogen-bonding capacity through its NH group, enabling interactions with biological targets such as enzymes and receptors. Piperazine introduces conformational flexibility, enhancing solubility and bioavailability while providing a secondary amine for functionalization. The tert-butoxycarbonyl (Boc) carbamate group serves dual roles:

  • Protection : Temporarily masks the piperazine nitrogen during multi-step syntheses.
  • Modulation : Fine-tunes electronic properties without permanent structural alteration.

This hybrid scaffold demonstrates broad therapeutic potential:

  • Antidiabetic agents : Benzimidazole-piperazine derivatives inhibit α-glucosidase 28× more potently than acarbose.
  • Anticancer activity : Piperazine-linked benzimidazoles exhibit IC50 values ≤59 μM against glioblastoma and breast cancer cells.
  • Antimicrobial applications : Hybrids show MIC values of 0.1 μg/mL against Mycobacterium tuberculosis.

Table 1 : Key Pharmacological Applications of Benzimidazole-Piperazine Hybrids

Therapeutic Area Biological Target Potency (vs. Standards) Citation
Type 2 Diabetes α-Glucosidase 28× acarbose
Glioblastoma Tubulin polymerization IC50 32.94 μM
Tuberculosis Mycobacterial cell wall MIC 0.1 μg/mL

Historical Development of Carbamate-Protected Piperazine Derivatives

The strategic use of Boc-protected piperazines emerged from three key advancements:

  • Protecting Group Chemistry (1950s-1970s) :
    Louis Carpino's development of the Boc group enabled selective amine protection during heterocycle synthesis. For piperazines, this prevented unwanted quaternization during benzimidazole coupling reactions.

  • Solid-Phase Synthesis (1980s-2000s) :
    Boc-protected intermediates facilitated automated synthesis of drug candidates like the antipsychotic cariprazine. The Boc group's acid-labile nature allowed sequential deprotection in multi-targeting agents.

  • Structure-Activity Relationship (SAR) Optimization (2010s-present) :
    Modern applications leverage Boc-protected intermediates to systematically explore substitutions:

    • Piperazine N-alkylation for enhanced blood-brain barrier penetration
    • Benzimidazole C-5/C-6 functionalization for target selectivity

Table 2 : Evolution of Key Synthetic Routes

Era Methodology Example Application Citation
1980s Nucleophilic aromatic substitution Antihistamine precursors
2000s Buchwald-Hartwig amination Venetoclax intermediates
2020s Flow chemistry with Boc protection High-throughput cancer drug screens

The compound's synthesis typically follows a three-step sequence:

  • Benzimidazole-2-thiol formation via cyclocondensation of o-phenylenediamine derivatives
  • Piperazine coupling using Boc-anhydride under Schotten-Baumann conditions
  • Functional group interconversion (e.g., thiourea to carbamate)

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEQYXCCAIHIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591319
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295341-56-9
Record name tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Piperazine Moiety by tert-Butyl Carbamate Group

The initial critical step in the synthesis is the protection of the piperazine nitrogen to prevent undesired side reactions during subsequent transformations.

Yield Reaction Conditions Experimental Details
60% 0 °C, 1 hour Piperazine (30.23 mmol) in methylene chloride was treated with BOC anhydride (1.50 mmol) in methylene chloride at 0 °C for 1 hour. After completion, the mixture was basified with aqueous K2CO3, extracted with methylene chloride, and purified by column chromatography to afford tert-butyl piperazine-1-carboxylate.

This step ensures selective mono-protection of piperazine, facilitating further selective functionalization.

Alkylation of Protected Piperazine

Functionalization of the protected piperazine ring at the 4-position is typically achieved via nucleophilic substitution with alkyl halides or related electrophiles.

Yield Reaction Conditions Experimental Details
80% 95 °C, 4 hours tert-Butyl piperazine-1-carboxylate (14.8 mmol) reacted with 1-bromo-3-propanol (16.2 mmol) and K2CO3 (27.5 mmol) in acetonitrile at 95 °C for 4 hours. After solvent removal, the product was purified by silica gel chromatography to yield tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.
36% 30 °C, 72 hours, inert atmosphere tert-Butyl piperazine-1-carboxylate (26.9 mmol) reacted with 1,2-dibromoethane (excess) and N-ethyl-N,N-diisopropylamine (DIPEA) as base under argon. The product tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate was isolated after chromatographic purification.

These alkylation steps introduce functional groups that can be further manipulated or directly coupled with the benzimidazole moiety.

Coupling with Benzimidazole or Analogous Heterocycles

The benzimidazole unit is introduced typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions involving halogenated benzimidazole derivatives and the functionalized piperazine.

Yield Reaction Conditions Experimental Details
20% Pd2(dba)3 catalyst, 95 °C, 8 hours A mixture of 3,5-dibromo-pyridine and piperazine-1-carboxylic acid tert-butyl ester was reacted with tris-(dibenzylideneacetone)dipalladium(0) and phosphine ligand in dioxane with sodium t-butoxide base. The product was purified by flash chromatography to afford the coupled product.

Although this example is for a pyridine derivative, similar palladium-catalyzed Buchwald-Hartwig amination strategies are applicable for coupling piperazine derivatives with benzimidazole halides, facilitating the formation of the target compound.

Alternative Synthetic Routes and Optimization

Other methods include:

  • Use of potassium carbonate as a base in polar aprotic solvents such as dimethyl sulfoxide or 1-methyl-pyrrolidin-2-one to promote nucleophilic substitution reactions at elevated temperatures (75–100 °C) for 1–4 hours.

  • Employing triethylamine in N-methylacetamide or dimethylformamide for alkylation reactions at room temperature over extended periods (up to 72 hours).

These conditions are optimized to balance reaction rate, yield, and purity.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Piperazine protection BOC anhydride, CH2Cl2, 0 °C, 1 h 60 Mono-protection of piperazine nitrogen
Alkylation with bromoalcohol 1-bromo-3-propanol, K2CO3, MeCN, 95 °C, 4 h 80 Introduces hydroxypropyl group
Alkylation with dibromoethane 1,2-dibromoethane, DIPEA, MeOH, 30 °C, 72 h 36 Introduces bromoethyl group for further coupling
Pd-catalyzed coupling Pd2(dba)3, phosphine ligand, dioxane, 95 °C, 8 h 20 Cross-coupling with halogenated heterocycles

Research Findings and Notes

  • The protection of piperazine with tert-butyl carbamate is crucial for selectivity and stability during multi-step synthesis.

  • Alkylation reactions require careful control of temperature and base equivalents to maximize yield and minimize side reactions.

  • Palladium-catalyzed cross-coupling methods, although sometimes lower yielding, are effective for constructing the benzimidazole-piperazine linkage.

  • Solvent choice (polar aprotic solvents like DMSO, NMP) and reaction atmosphere (inert gas) significantly influence reaction outcomes.

  • Purification is typically achieved via silica gel chromatography with solvent gradients tailored to the polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the piperazine moiety.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have shown potential in treating diseases such as cancer, bacterial infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable in various applications, including material science and catalysis .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The benzimidazole group in the target compound enhances aromatic interactions compared to aliphatic or simpler heterocycles (e.g., thiadiazole in C11 ).

Key Observations :

  • Nucleophilic substitution (e.g., ) and palladium-catalyzed cross-coupling (e.g., ) are predominant methods.
  • The target compound’s synthesis is notably efficient (95% yield) compared to multi-step routes for analogs like CF-OE .

Stability and Reactivity

Stability profiles differ based on substituents:

Compound Name Stability Profile Degradation Conditions Reference
This compound Stable up to 317°C; no reported decomposition in acidic/basic media High thermal stability
Compounds 1a/1b (tert-butyl 4-(fluorophenyl-oxazolidinonyl)piperazine-1-carboxylate derivatives) Degraded in simulated gastric fluid (pH 1.2) Acidic hydrolysis
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Likely sensitive to reducing conditions due to nitro group Not explicitly reported

Key Observations :

  • The benzimidazole-containing compound exhibits superior thermal and chemical stability compared to oxazolidinone derivatives (1a/1b), which degrade under acidic conditions .
  • Nitro-substituted analogs (e.g., 33 ) may face instability under reductive environments.

Key Observations :

  • The benzimidazole derivative’s application in supramolecular chemistry leverages its hydrogen-bonding and aromatic interaction capabilities .
  • Oxadiazole- and thiadiazole-containing analogs are prioritized in drug discovery due to their bioisosteric properties .

Biological Activity

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C16H22N4O
Molecular Weight : 290.37 g/mol
CAS Number : 295341-56-9

The compound features a benzimidazole ring fused to a piperazine moiety, with a tert-butyl ester group attached to the piperazine nitrogen. This unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes.

The mechanism of action for this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The benzimidazole ring is known to bind to enzymes, modulating their activity. For instance, it has been shown to inhibit the angiotensin II receptor (AT1), which plays a crucial role in blood pressure regulation .
  • Cellular Pathway Modulation : The compound influences pathways related to inflammation and cancer cell proliferation by interacting with specific molecular targets .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. A study reported IC50 values ranging from 34 to >100 µM in tumor models, demonstrating its potential as an anticancer agent . The following table summarizes the cytotoxicity data against different cell lines:

CompoundCell LineIC50 (µM)
Derivative AMDA-MB 23134.31
Derivative BU-87 MG38.29
ABZMDA-MB 23183.1
ABZU-87 MG40.59

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Anti-inflammatory Effects

Recent findings indicate that the compound possesses anti-inflammatory properties by inhibiting key inflammatory pathways. For example, it was effective in blocking the activity of Lck, a critical enzyme involved in T-cell activation .

Case Studies

  • Antitumor Activity in Preclinical Models :
    • A study evaluated the antitumor effects of several benzimidazole derivatives, including this compound. Results indicated enhanced apoptosis in treated cells compared to controls, highlighting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy :
    • In a comparative study, the compound was tested against standard antibiotics for its antibacterial properties. It exhibited higher efficacy than several conventional treatments against resistant strains of bacteria, supporting its development as a novel antimicrobial agent .
  • Anti-inflammatory Mechanisms :
    • Research demonstrated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-chlorobenzimidazole and N-Boc-piperazine in refluxing 1-butanol. Key steps include heating the mixture under reflux for 12–24 hours, followed by precipitation and vacuum drying. Yield optimization (up to 95%) is achieved by maintaining anhydrous conditions and stoichiometric excess of piperazine derivatives . Alternative routes involve coupling benzimidazole precursors with tert-butyl piperazine-1-carboxylate under Buchwald-Hartwig amination conditions using palladium catalysts .

Q. How is the compound purified post-synthesis?

  • Methodological Answer : Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For high-purity isolation (>99%), preparative HPLC or recrystallization from ethanol/water mixtures is employed. Post-column treatment with scavengers like Si-Trisamine removes residual metal catalysts .

Q. What spectroscopic techniques confirm its structural identity?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include tert-butyl singlet (~1.48 ppm), benzimidazole aromatic protons (7.1–8.5 ppm), and piperazine N-CH2 groups (3.1–3.7 ppm) .
  • LCMS/ESI-MS : Molecular ion peaks at m/z 328.2 [M+H]+ confirm the molecular weight (327.4 g/mol) .
  • FT-IR : Stretching bands for C=O (1690–1715 cm⁻¹) and N-H (benzimidazole, 3200–3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd2(dba)3/XPhos) enhance coupling efficiency in Suzuki-Miyaura reactions for benzimidazole-piperazine derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve nucleophilicity, while additives like Cs2CO3 stabilize intermediates .
  • Temperature Control : Reflux at 110°C maximizes reactivity without decomposing heat-sensitive intermediates .

Q. How are intermolecular interactions analyzed in its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. For example:

  • Hirshfeld Surface Analysis : Quantifies C–H⋯O and N–H⋯N hydrogen bonds, with fingerprint plots showing dominant H-bond contributions (e.g., 25–30% of total interactions) .
  • Torsion Angles : Piperazine ring puckering (e.g., chair vs. boat conformations) and benzimidazole planarity are measured to predict solubility and stability .

Q. What methods assess its biological activity and target interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Prolyl-hydroxylase inhibition is tested via ELISA, measuring IC50 values (e.g., 0.5–5 µM) using hypoxia-inducible factor (HIF-1α) stabilization as a readout .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., coumarin derivatives) tracks intracellular accumulation in cancer cell lines .
  • Molecular Docking : AutoDock/Vina simulations predict binding affinities to targets like 5-HT6 receptors, validated by SPR (surface plasmon resonance) .

Q. How can contradictions in reaction yield data be resolved?

  • Methodological Answer :

  • Statistical DoE (Design of Experiments) : Multi-variable analysis (e.g., reactant ratios, temperature, catalyst loading) identifies critical yield factors. For instance, excess tert-butyl piperazine-1-carboxylate (1.5 eq.) increases yields from 62% to 88% in SNAr reactions .
  • Kinetic Profiling : In situ FT-IR monitors intermediate formation rates, revealing bottlenecks (e.g., slow deprotection of Boc groups) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
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tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.